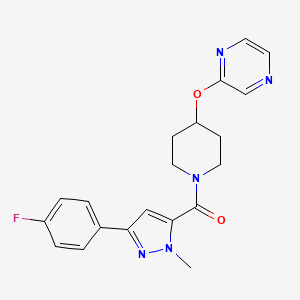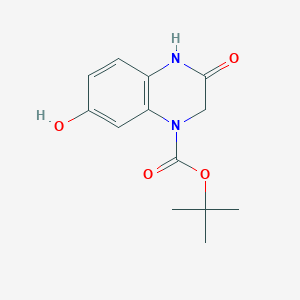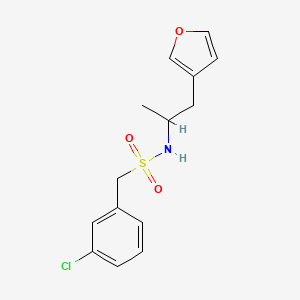
1-(3-chlorophenyl)-N-(1-(furan-3-yl)propan-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-(1-(furan-3-yl)propan-2-yl)methanesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic uses. This molecule belongs to a class of compounds known as Janus kinase (JAK) inhibitors, which are being explored as a treatment for various autoimmune diseases and inflammatory conditions.
Aplicaciones Científicas De Investigación
Molecular Structure and Conformation
Conformational Analysis : Research on similar compounds, like N-(2,3-Dichlorophenyl)methanesulfonamide, has revealed insights into the molecular conformation of these compounds. The N—H bond's orientation and bond parameters are critical in determining the biological activity of these molecules. They exhibit different conformations depending on their chloro substituents, which can influence their interaction with receptor molecules (Gowda, Foro, & Fuess, 2007).
Bond Parameters and Torsion Angles : Similar studies on N-(2,5-Dichlorophenyl)methanesulfonamide highlight the significance of bond and torsion angles in these molecules, which again plays a role in their biological activities (Gowda, Foro, & Fuess, 2007).
Biological Activity and Interaction
Amide H Atom Accessibility : The amide H atom in these compounds, due to its position relative to the benzene ring, is available to a receptor molecule during biological activity. This spatial arrangement is crucial for the interaction of these molecules with biological systems (Gowda, Foro, & Fuess, 2007).
Hydrogen Bonding in Molecular Packing : The molecules are often packed into chains through N—H⋯O hydrogen bonding, which could be significant in understanding their behavior in crystalline forms or in biological systems (Gowda, Foro, & Fuess, 2007).
Chemical Synthesis and Applications
High Yield Synthesis : Research on the synthesis of furylmethane derivatives, which involve similar chemical structures, shows the development of efficient methods for high yield production. This includes using specific ionic liquids for catalysis, which is critical for industrial applications (Shinde & Rode, 2017).
Chemoselective N-Acylation Reagents : Studies on N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have explored their use as N-acylation reagents, highlighting the importance of these compounds in synthetic organic chemistry (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-11(7-12-5-6-19-9-12)16-20(17,18)10-13-3-2-4-14(15)8-13/h2-6,8-9,11,16H,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZZNWPBVMTBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2469533.png)
![8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469534.png)
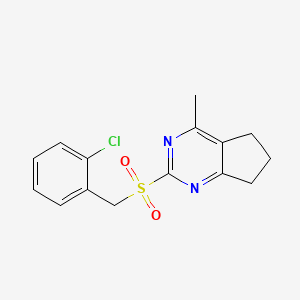
![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2469537.png)
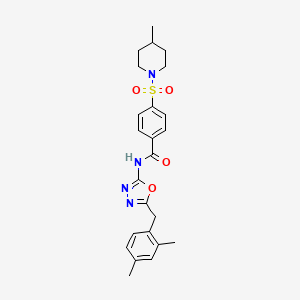
![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469545.png)
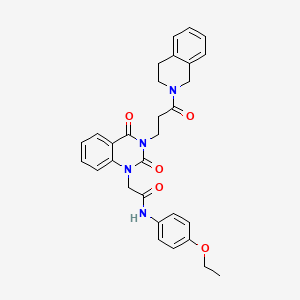
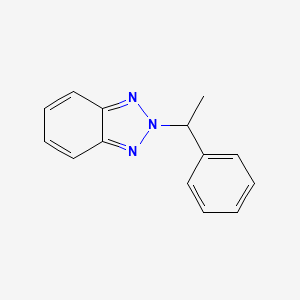
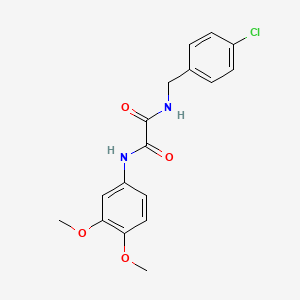
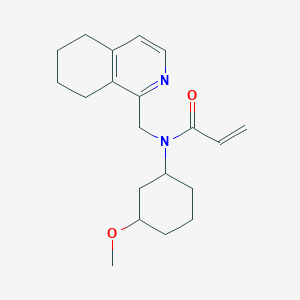
![Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2469551.png)
